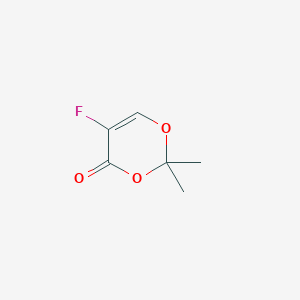
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one, also known as FDDO, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a dioxin ring with a fluorine atom and two methyl groups attached to it. FDDO has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Mécanisme D'action
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one inhibits PTPs by covalently modifying the active site of the enzyme. This modification leads to the inactivation of the enzyme and the disruption of cellular signaling pathways that are regulated by PTPs. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to be a selective inhibitor of certain PTPs, which makes it a valuable tool for studying the function of specific PTPs in biological processes.
Effets Biochimiques Et Physiologiques
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting PTPs that are overexpressed in cancer cells. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has also been found to have anti-inflammatory effects by inhibiting PTPs that are involved in the regulation of inflammatory signaling pathways. In addition, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to have neuroprotective effects by inhibiting PTPs that are involved in the regulation of neuronal signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has several advantages as a tool for studying PTPs. It is a potent and selective inhibitor of certain PTPs, which makes it a valuable tool for studying the function of specific PTPs in biological processes. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one is also stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has some limitations. It is a reactive compound that can react with other biomolecules in cells, which can lead to off-target effects. In addition, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has limited solubility in water, which can limit its use in certain experiments.
Orientations Futures
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has great potential for future research. One area of research is the development of new drugs that target PTPs using 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one as a lead compound. Another area of research is the identification of new targets for 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one. Recent studies have shown that 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one can inhibit other enzymes besides PTPs, which opens up new avenues for research. In addition, the development of new methods for synthesizing 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one and its derivatives could lead to the discovery of new compounds with improved properties. Overall, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one is a valuable tool for studying PTPs and has great potential for future research.
Méthodes De Synthèse
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one can be synthesized using different methods. One of the most commonly used methods is the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and fluorine gas in the presence of a catalyst. This method yields 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one in good yield and purity. Other methods that have been reported in the literature include the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and N-fluorobenzenesulfonimide, and the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and N-fluoropyridinium salts.
Applications De Recherche Scientifique
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been used to study the role of PTPs in various diseases, including cancer, diabetes, and autoimmune disorders. It has also been used to study the mechanism of action of other drugs that target PTPs.
Propriétés
Numéro CAS |
144765-13-9 |
|---|---|
Nom du produit |
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one |
Formule moléculaire |
C6H7FO3 |
Poids moléculaire |
146.12 g/mol |
Nom IUPAC |
5-fluoro-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H7FO3/c1-6(2)9-3-4(7)5(8)10-6/h3H,1-2H3 |
Clé InChI |
JIIWHSACFRNLJV-UHFFFAOYSA-N |
SMILES |
CC1(OC=C(C(=O)O1)F)C |
SMILES canonique |
CC1(OC=C(C(=O)O1)F)C |
Synonymes |
4H-1,3-Dioxin-4-one,5-fluoro-2,2-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



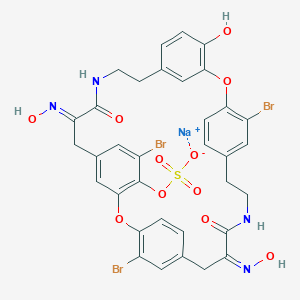
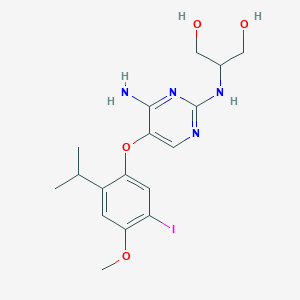
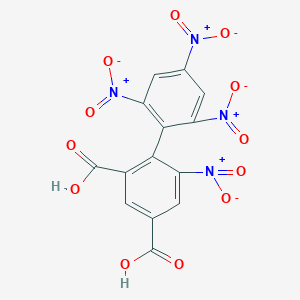
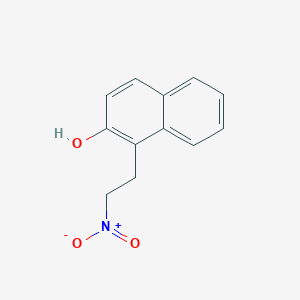
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
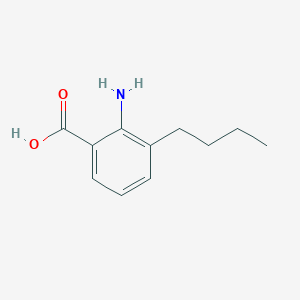
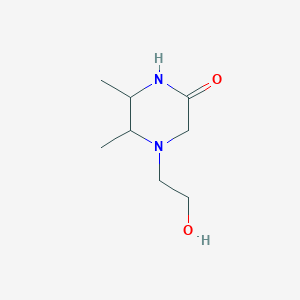
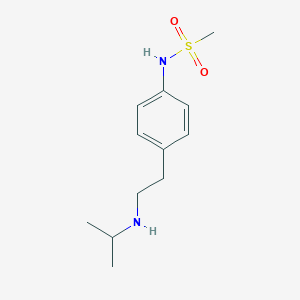
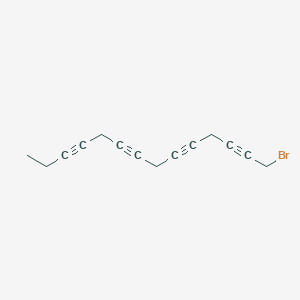
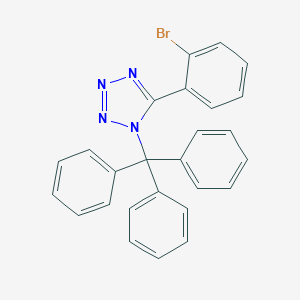
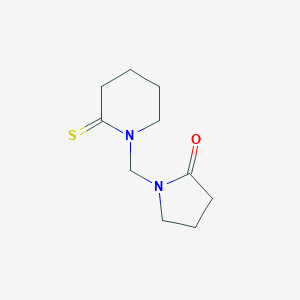
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)